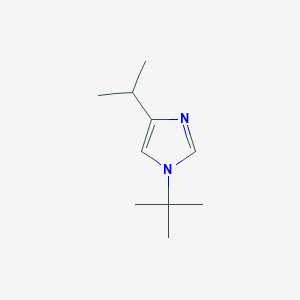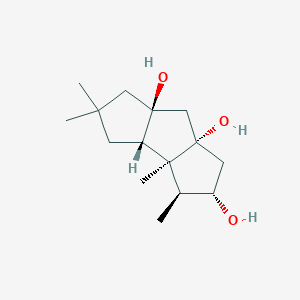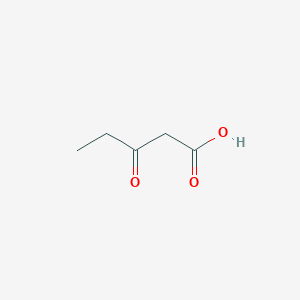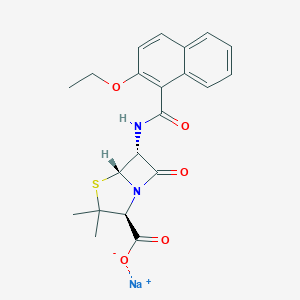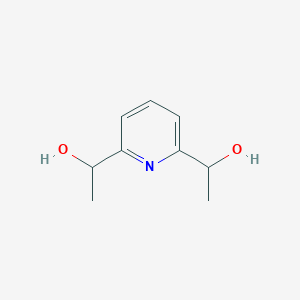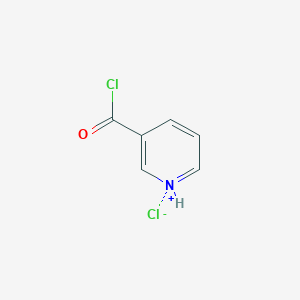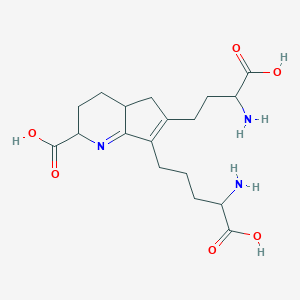
Cyclopentenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentenosine is a cyclic nucleoside analog that has been gaining attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. Cyclopentenosine is a purine analog that has a cyclopentene ring instead of the usual sugar moiety found in nucleotides. This structural modification makes it a unique compound with distinct biochemical and physiological properties.
Mécanisme D'action
Cyclopentenosine exerts its effects by inhibiting the activity of adenosine deaminase, an enzyme that catalyzes the conversion of adenosine to inosine. This inhibition leads to an increase in the levels of adenosine, which can activate adenosine receptors and modulate various cellular processes such as neurotransmission, inflammation, and immune response.
Biochemical and Physiological Effects:
Cyclopentenosine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as protein kinases, phosphodiesterases, and adenylyl cyclases. It has also been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a useful tool for studying nucleotides and nucleic acids. However, it also has some limitations. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on cyclopentenosine. One area of research is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the exploration of its potential as a therapeutic agent for various diseases. Finally, there is a need for further studies to elucidate its mechanism of action and its effects on various cellular processes.
In conclusion, cyclopentenosine is a promising compound with potential applications in various fields of scientific research. Its unique structure and biochemical properties make it a useful tool for studying nucleotides and nucleic acids. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Méthodes De Synthèse
Cyclopentenosine can be synthesized through various methods such as the Pd-catalyzed cyclization of 2-iodo-adenosine or the palladium-catalyzed cross-coupling reaction of 2-bromo-adenosine with vinylmagnesium bromide. The synthesis method used depends on the desired yield and purity of the compound.
Applications De Recherche Scientifique
Cyclopentenosine has been studied extensively for its potential applications in various fields. In biochemistry, it has been used as a tool to study the structure and function of nucleotides and nucleic acids. In pharmacology, it has been studied for its potential as a drug target and as a lead compound for drug discovery. In medicinal chemistry, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurological disorders.
Propriétés
Numéro CAS |
145853-95-8 |
|---|---|
Nom du produit |
Cyclopentenosine |
Formule moléculaire |
C18H27N3O6 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
7-(4-amino-4-carboxybutyl)-6-(3-amino-3-carboxypropyl)-3,4,4a,5-tetrahydro-2H-cyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H27N3O6/c19-12(16(22)23)3-1-2-11-9(4-6-13(20)17(24)25)8-10-5-7-14(18(26)27)21-15(10)11/h10,12-14H,1-8,19-20H2,(H,22,23)(H,24,25)(H,26,27) |
Clé InChI |
FJTYDTXMSNPZKG-UHFFFAOYSA-N |
SMILES |
C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O |
SMILES canonique |
C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O |
Synonymes |
6-(3-amino-3-carboxypropyl)-7-(4-amino-4-carboxybutyl)-6-cyclopenteno(e)-2,3,4,4a-tetrahydropipecolinic acid cyclopentenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



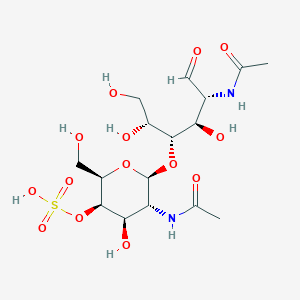



![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
